Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate
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Overview
Description
Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate is a chemical compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as ethanol or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the title compound.
Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate: Similar structure but lacks the chlorine atom.
Methyl 2-(5-bromo-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate: Bromine substituted analogue.
Uniqueness
Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C13H13ClN2O2 |
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Molecular Weight |
264.71 g/mol |
IUPAC Name |
methyl 2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-11(8-12(17)18-2)13(14)16(15-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChI Key |
IMAKTPUBTLZSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CC(=O)OC)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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